molecular formula C20H30O4 B144049 Resolvin E2 CAS No. 865532-70-3

Resolvin E2

Katalognummer B144049
CAS-Nummer: 865532-70-3
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: KPRHYAOSTOHNQA-NNQKPOSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Resolvin E2 (RvE2) is a potent anti-inflammatory compound that is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is part of a family of lipid mediators, which includes resolvins of both the D and E series, that are generated during the resolution phase of acute inflammation. These mediators play a crucial role in dampening inflammation and promoting the resolution of inflammatory responses .

Synthesis Analysis

The total synthesis of RvE2 has been achieved through various methods. One approach utilized the intrinsic pseudoenantiomeric substructures of RvE2, leading to the production of a biologically active compound capable of blocking neutrophil infiltration and reducing proinflammatory cytokines in an acute peritonitis model . Another synthesis method involved connecting aldehydes corresponding to different segments of the RvE2 molecule using Wittig reactions, which allowed for the stereoselective assembly of the compound .

Molecular Structure Analysis

The molecular structure of RvE2 is characterized by multiple hydroxyl groups and a polyunsaturated carbon chain, which is typical of lipid mediators derived from EPA. The presence of these functional groups is essential for the biological activity of RvE2, as they are involved in the interaction with specific receptors and the modulation of inflammatory processes .

Chemical Reactions Analysis

To enhance the stability of RvE2, which is naturally unstable due to its polyunsaturated structure, researchers have designed stable equivalents by modifying its molecular structure. For instance, cyclopropane congeners of RvE2 (CP-RvE2) were synthesized by replacing the cis-olefin with a cyclopropane, resulting in compounds that were more stable against autoxidation and retained or even enhanced anti-inflammatory potency . Similarly, benzene congeners of RvE2 were created by replacing the unstable skipped diene moiety with a benzene ring, leading to compounds with increased metabolic stability and potent anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of RvE2 and its congeners are closely related to their biological functions. The stability of these compounds in biological systems is a critical factor, as the native form of RvE2 is prone to rapid degradation. The design of stable congeners aims to preserve the anti-inflammatory activity while improving resistance to metabolic breakdown, thus enhancing their potential as therapeutic agents .

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of resolvins, including RvE2, in various models of disease. For example, RvE1, a closely related compound, has been shown to protect against colitis and dampen airway inflammation in asthma models, suggesting that RvE2 may have similar applications . Additionally, the use of RvE1 in a model of periodontitis resulted in the complete restoration of tissue homeostasis, indicating the powerful proresolving actions of these mediators .

Wissenschaftliche Forschungsanwendungen

Periodontal Disease Management

Resolvin E2 has been identified as a potential treatment modality in experimental periodontitis. Preclinical studies have shown that resolvins, including Resolvin E1 derived from eicosapentaenoic acid and Resolvin D2 from docosahexaenoic acid, can inhibit the destructive inflammatory process and alveolar bone loss in periodontitis-induced animal models, indicating their role in resolving periodontal inflammation (Alshibani, 2022).

Stroke Prevention and Treatment

Resolvins, particularly those derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have been studied for their role in the prevention and treatment of ischemic stroke. These compounds may improve outcomes related to atherosclerosis by inhibiting the production of proinflammatory cytokines, limiting neutrophil migration, and positively influencing phagocytosis. Preclinical studies indicate that resolvins could reduce the scope of brain damage and decrease the concentration of proinflammatory cytokines, pointing to their potential application in stroke treatment (Tułowiecka et al., 2020).

Bone Preservation

Resolvin E1 (RvE1) has been found to play a role in bone preservation. It is endogenously synthesized from eicosapentaenoic acid and acts in response to inflammation to enhance the resolution phase by diminishing neutrophil chemotaxis and enhancing macrophage-directed clearance of apoptotic neutrophils. Beyond its anti-inflammatory actions, RvE1 directly impacts bone cells and promotes bone preservation, which has been demonstrated in the context of periodontitis (Gyurko & Van Dyke, 2014).

Diabetic Nephropathy

The anti-inflammatory effects of resolvins have been explored in the context of diabetic nephropathy. These naturally occurring compounds, found in fish oil and seafood, have shown potential in suppressing inflammatory responses in several tissues, including the kidneys. The molecular pathways through which resolvins exert their effects are still being elucidated, but they are believed to involve the inhibition of specific inflammatory molecules and pathways (Yaribeygi et al., 2019).

Asthma Treatment

Resolvin E1 (RvE1) has been studied as a novel agent for the treatment of asthma. It is derived from the omega-3 fatty acid, eicosapentaenoic acid, and has shown promise in resolving inflammation related to asthma. Although research is still in the early stages, findings indicate that RvE1 could serve as a counter-regulatory signal in allergic inflammation and may offer new therapeutic approaches for human asthma (Hisada et al., 2009).

Zukünftige Richtungen

Given its unique function with minimal side-effects, resolvins could represent a new class of anti-inflammatory drugs . Currently, non-steroidal anti-inflammatory drugs (NSAIDs), steroids, and opioids are commonly used to treat inflammation and pain caused by injury . Resolvins, including Resolvin E2, may contribute to the beneficial actions of omega-3 fatty acids in human diseases . Moreover, they indicate that the 5-lipoxygenase in human leukocytes is a pivotal enzyme that can produce both pro- and anti-inflammatory chemical mediators .

Eigenschaften

IUPAC Name

(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRHYAOSTOHNQA-NNQKPOSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resolvin E2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resolvin E2
Reactant of Route 2
Resolvin E2
Reactant of Route 3
Resolvin E2
Reactant of Route 4
Resolvin E2
Reactant of Route 5
Resolvin E2
Reactant of Route 6
Resolvin E2

Citations

For This Compound
654
Citations
SF Oh, M Dona, G Fredman… - The Journal of …, 2012 - journals.aai.org
… In this study, we report that resolvin E2 (RvE2) from eicosapentaenoic acid is endogenously produced during self-limited murine peritonitis in both the initiation and resolution phases. …
Number of citations: 196 journals.aai.org
E Tjonahen, SF Oh, J Siegelman, S Elangovan… - Chemistry & biology, 2006 - cell.com
… Results of the present study demonstrate the identification and potent bioactions of resolvin E2, a … Resolvin E2 was equipotent to the original member, intravenous resolvin E1, and was …
Number of citations: 280 www.cell.com
S Ogawa, D Urabe, Y Yokokura, H Arai, M Arita… - Organic …, 2009 - ACS Publications
… In summary, the efficient total synthesis of resolvin E2 (1) was achieved by utilizing the intrinsic pseudoenantiomeric nature of the key fragments 2 and 3. Most importantly, the two …
Number of citations: 84 pubs.acs.org
Y Kosaki, N Ogawa, Y Kobayashi - Tetrahedron Letters, 2010 - Elsevier
Resolvin E2 (2) was synthesized stereoselectively using the C1–8 and C15–20 aldehydes 6 and 9, which were connected to the C9–14 fragment by using Wittig reactions. The …
Number of citations: 31 www.sciencedirect.com
H Fukuda, R Muromoto, Y Takakura, K Ishimura… - Organic …, 2016 - ACS Publications
… Here, we present the rational design, synthesis, and anti-inflammatory effects of cyclopropane analogues of resolvin E2 (RvE2) (1) α-CP-RvE2 (α-2) and β-CP-RvE2 (β-2) as stable …
Number of citations: 35 pubs.acs.org
RA Colas, AW Ashton, S Mukherjee, J Dalli… - Infection and …, 2018 - Am Soc Microbiol
Trypanosoma cruzi is a protozoan parasite that causes Chagas disease (CD). CD is a persistent, lifelong infection affecting many organs, most notably the heart, where it may result in …
Number of citations: 19 journals.asm.org
AR Rodriguez, BW Spur - Tetrahedron Letters, 2012 - Elsevier
… Two independent syntheses of Resolvin E2 by Inoue et al. and Kobayashi et al. have been … In this communication, we wish to report a short total synthesis of Resolvin E2 [RvE2; (5S,6E,…
Number of citations: 30 www.sciencedirect.com
Y Murakami, H Fukuda, R Muromoto… - ACS Medicinal …, 2020 - ACS Publications
Resolvins (Rvs) are highly potent anti-inflammatory lipid mediators that are chemically and biologically unstable because of their polyunsaturated structures. To address this issue, we …
Number of citations: 13 pubs.acs.org
M Ramar, N Yano, AV Fedulov - International Journal of Molecular …, 2023 - mdpi.com
… the hypothesis that such exposure impairs the pathways of specialized proresolving mediators that are critical for resolution and found declined Lipoxin A4 (LxA4) and Resolvin E2 (…
Number of citations: 6 www.mdpi.com
M Morita, S Tanabe, T Arai, Y Kobayashi - Synlett, 2019 - thieme-connect.com
Two trans-enynyl alcohol intermediates corresponding to the C1–C8 and C13–C22 parts of resolvin D6 (RvD6) were prepared through the Hudrlik–Peterson reaction of the TMS-…
Number of citations: 5 www.thieme-connect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.